molecular formula C20H25NO4 B13841181 3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid

3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid

Cat. No.: B13841181
M. Wt: 343.4 g/mol
InChI Key: IKHKYCDHIRCMOU-UHFFFAOYSA-N
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Description

3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and an ethoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a methylating agent such as methyl iodide.

    Ethoxypropanoic Acid Formation: The ethoxypropanoic acid moiety is synthesized through esterification of propanoic acid with ethanol, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may play a role in binding to active sites, while the methoxy and ethoxypropanoic acid moieties contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[(Dimethylamino)methyl]phenyl]propanoic acid: Similar structure but lacks the methoxy and ethoxy groups.

    3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is unique due to the presence of both methoxy and ethoxypropanoic acid groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-[4-[[3-(dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C20H25NO4/c1-4-24-19(13-20(22)23)16-8-10-18(11-9-16)25-14-15-6-5-7-17(12-15)21(2)3/h5-12,19H,4,13-14H2,1-3H3,(H,22,23)

InChI Key

IKHKYCDHIRCMOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)N(C)C

Origin of Product

United States

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